molecular formula C9H8FN5O B2779109 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255791-09-3

1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Cat. No. B2779109
CAS RN: 1255791-09-3
M. Wt: 221.195
InChI Key: QVWAUAKYBMQHPU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (FPHCTC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPHCTC is a triazole derivative that has been synthesized through a multistep process.

Scientific Research Applications

Chemical Properties and Synthesis

Intermolecular Interactions

Research on 1,2,4-triazole derivatives, including those with fluorophenyl groups, emphasizes the importance of lp⋯π intermolecular interactions. These studies highlight the synthesis and characterization of biologically active triazole derivatives, revealing different intermolecular interactions like C–H⋯O, C–H⋯π, and π⋯π, which are crucial for understanding the chemical behavior and stability of these compounds (Shukla et al., 2014).

Synthetic Methodologies

The development of novel triazole derivatives, including those with fluorophenyl groups, through microwave-assisted synthesis, showcases the efficiency and innovation in creating these compounds with potential biological activities (Zaheer et al., 2021).

Biological Applications

Antimicrobial Activities

Some studies focus on the design and synthesis of 1,2,3-triazole derivatives, testing their antimicrobial activities against various microorganisms. These compounds show potent antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Zhao et al., 2012).

Chemosensing Properties

Triazole derivatives are explored for their chemosensing abilities, particularly in detecting ions and molecules. The synthesized compounds based on 1,2,3-triazole backbones demonstrate excellent signaling properties towards protons, hydroxyl anions, and Cu2+ ions, indicating their application in developing sensitive and selective chemical sensors (Georgiev et al., 2016).

Material Science

Fluorescence Sensing

The photophysical properties of 1,2,3-triazole derivatives reveal their potential in fluorescence sensing applications. These compounds exhibit bright blue fluorescence with excellent quantum yields, sensitivity to structural changes, and the microenvironment, making them suitable for pH monitoring and controlling in biological research (Safronov et al., 2020).

properties

IUPAC Name

1-(4-fluorophenyl)-N'-hydroxytriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c10-6-1-3-7(4-2-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWAUAKYBMQHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C=C(N=N2)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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